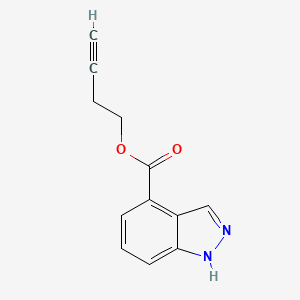
but-3-ynyl 1H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-ynyl 1H-indazole-4-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an indazole ring system substituted with a but-3-ynyl group and a carboxylate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-3-ynyl 1H-indazole-4-carboxylate typically involves the reaction of an appropriate indazole derivative with a but-3-ynyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
But-3-ynyl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The but-3-ynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Indazole derivatives, including but-3-ynyl 1H-indazole-4-carboxylate, have been investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of but-3-ynyl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
But-3-ynyl 1H-indole-4-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
But-3-ynyl 1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of an indazole ring.
But-3-ynyl 1H-benzimidazole-4-carboxylate: Similar structure but with a benzimidazole ring instead of an indazole ring.
Uniqueness
But-3-ynyl 1H-indazole-4-carboxylate is unique due to its specific indazole ring system, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
but-3-ynyl 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-3-7-16-12(15)9-5-4-6-11-10(9)8-13-14-11/h1,4-6,8H,3,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSDVTSLUDNHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC(=O)C1=C2C=NNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7420501.png)
![3-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]-8-oxaspiro[4.5]decan-4-ol](/img/structure/B7420506.png)
![[2-oxo-2-(2-sulfamoylanilino)ethyl] 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoate](/img/structure/B7420518.png)
![6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine](/img/structure/B7420522.png)
![3-[3-[(1,3-Dioxoisoindol-2-yl)methyl]phenyl]-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile](/img/structure/B7420526.png)
![4-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7420533.png)
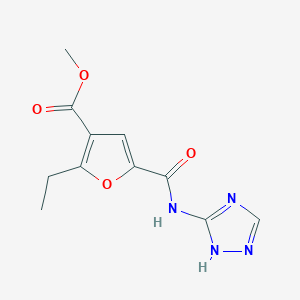
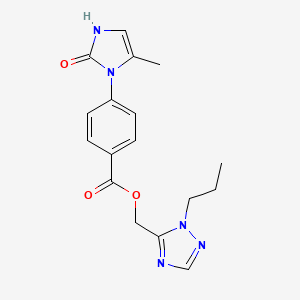
![[(3-Fluorophenyl)-phenylmethyl] 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate](/img/structure/B7420550.png)
![N-[(2,3-dimethylphenyl)carbamoyl]-2-[(4-hydroxycyclohexyl)-[(3-methoxyphenyl)methyl]amino]acetamide](/img/structure/B7420555.png)
![Methyl 2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3-thiazole-4-carboxylate](/img/structure/B7420567.png)
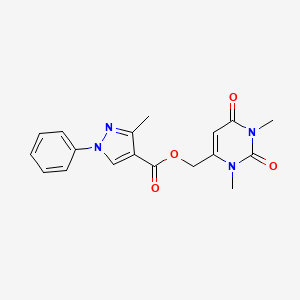
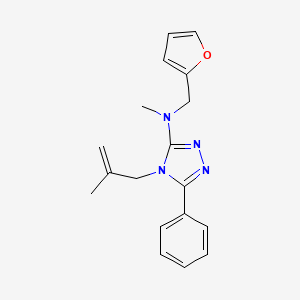
![Methyl 4-[[2-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-ylamino)-2-oxoacetyl]amino]-2,6-difluorobenzoate](/img/structure/B7420606.png)
